N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 1,2-dihydropyridinone core substituted with a piperidine sulfonyl group at position 5 and an acetamide linkage to a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-27-17-8-4-3-7-16(17)20-18(23)14-21-13-15(9-10-19(21)24)28(25,26)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYHNMFLEJRHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydropyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidine sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Based Acetamides (e.g., Compound 39)
Compound 39 : N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (from )
- Structural Differences: Core Heterocycle: Compound 39 contains a quinazoline ring instead of the 1,2-dihydropyridinone core in the target compound. Sulfonyl Position: The sulfonyl group in Compound 39 is attached to the quinazoline ring, whereas in the target compound, it is linked to the dihydropyridinone core.
- Biological Activity: Compound 39 demonstrated significant anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines in MTT assays, suggesting that the quinazoline-sulfonyl moiety enhances cytotoxicity . Implication: The dihydropyridinone core in the target compound may alter binding affinity or metabolic stability compared to quinazoline-based analogs.
Fluorophenyl-Substituted Analogs (e.g., Compound)
Compound : N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (from )
- Structural Differences :
- Aryl Substituent : The 4-fluorophenyl group replaces the 2-methoxyphenyl group in the target compound.
- Functional Impact :
- Fluorine substitution often enhances metabolic stability and bioavailability compared to methoxy groups. However, the 2-methoxy group in the target compound may improve solubility due to its polar nature.
Benzothiazole-Linked Acetamides (e.g., EP3 348 550A1 Derivatives)
Example : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (from and )
- Structural Differences: Heterocyclic Core: A benzothiazole ring replaces the dihydropyridinone core. Substituents: The 6-trifluoromethyl group on benzothiazole introduces strong electron-withdrawing effects.
- Synthesis :
- Implication: Benzothiazole derivatives are often explored for antimicrobial and anticancer activities, suggesting that the target compound’s dihydropyridinone core may offer distinct target selectivity.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Bioactivity
| Substituent Position/Group | Observed Impact in Analogs | Potential Impact on Target Compound |
|---|---|---|
| 2-Methoxyphenyl | Improved solubility (polar group) | May enhance water solubility |
| Piperidine sulfonyl | Linked to kinase inhibition (e.g., quinazolines) | Likely critical for target engagement |
| Fluorophenyl | Increased metabolic stability | Trade-off between stability and solubility |
Key Research Findings and Implications
- Sulfonyl Group Role : The piperidine sulfonyl moiety is a recurring feature in bioactive analogs, suggesting its importance in interactions with sulfonyl-binding pockets in targets like carbonic anhydrases or tyrosine kinases .
- Synthetic Feasibility : Microwave-assisted synthesis (as seen in benzothiazole analogs) could be adapted for the target compound to improve yields and reduce reaction times .
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